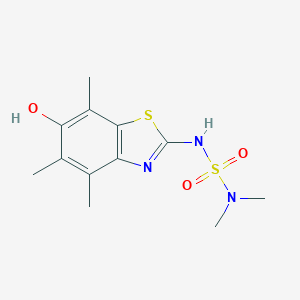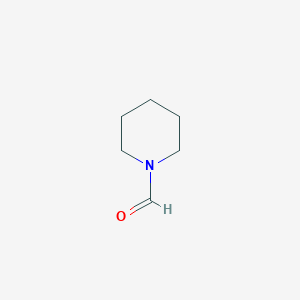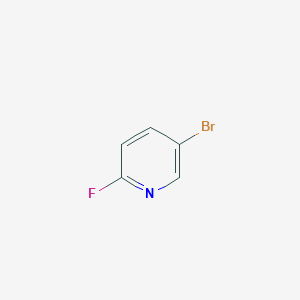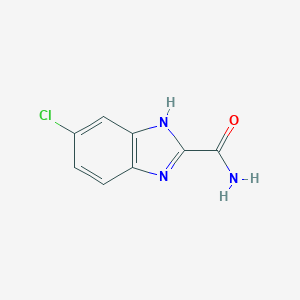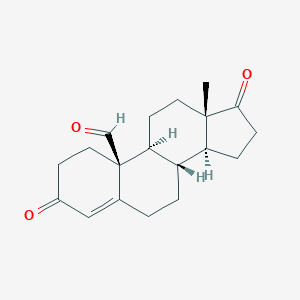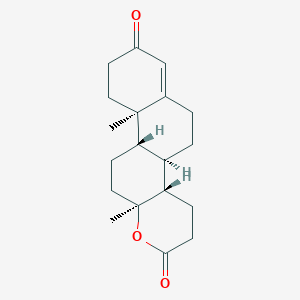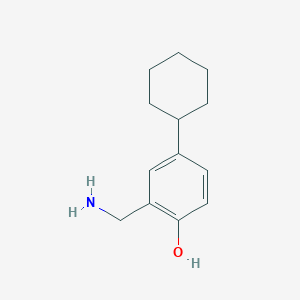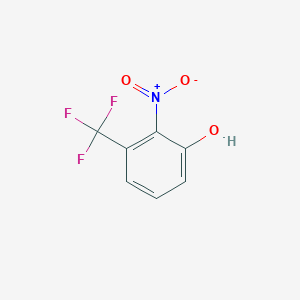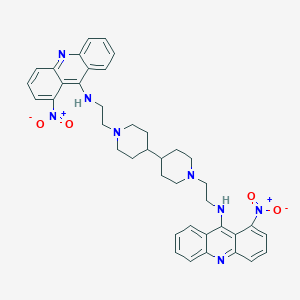
N,N'-Bis(1-nitro-9-acridinyl)-(4,4'-bipiperidine)-1,1'-diethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(1-nitro-9-acridinyl)-(4,4'-bipiperidine)-1,1'-diethanamine, commonly referred to as 4,4'-Bis(1-nitro-9-acridinyl)-N,N'-dialkyl-2,2'-bipiperidine-1,1'-diethylamines (bis-acridines), is a class of compounds that have been extensively studied for their potential applications in biomedical research. Bis-acridines are known to exhibit a broad range of biological activities, including DNA intercalation, inhibition of topoisomerase activity, and antimicrobial activity.
Aplicaciones Científicas De Investigación
Bis-acridines have been extensively studied for their potential applications in biomedical research. They have been shown to exhibit a broad range of biological activities, including DNA intercalation, inhibition of topoisomerase activity, and antimicrobial activity. Bis-acridines have also been investigated for their potential use as anticancer agents, as they have been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of bis-acridines is primarily through their ability to intercalate into DNA, which can cause structural changes in the DNA molecule. This can lead to inhibition of DNA replication and transcription, as well as induction of DNA damage. Bis-acridines have also been shown to inhibit topoisomerase activity, which can further contribute to their cytotoxic effects.
Efectos Bioquímicos Y Fisiológicos
Bis-acridines have been shown to exhibit a broad range of biochemical and physiological effects. They have been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and inhibit viral replication. Bis-acridines have also been shown to have anti-inflammatory effects, which may be due to their ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of bis-acridines is their broad range of biological activities, which makes them useful for a wide range of research applications. They are also relatively easy to synthesize, which makes them readily available for research purposes. However, one of the limitations of bis-acridines is their potential toxicity, which can limit their use in certain applications.
Direcciones Futuras
There are several potential future directions for research on bis-acridines. One area of interest is the development of bis-acridine derivatives with improved selectivity for specific biological targets. Another area of interest is the development of bis-acridines with improved pharmacokinetic properties, which could improve their efficacy as therapeutic agents. Additionally, bis-acridines could be investigated for their potential use as imaging agents for diagnostic purposes. Overall, bis-acridines represent a promising class of compounds with a wide range of potential applications in biomedical research.
Métodos De Síntesis
The most common method for synthesizing bis-acridines is by reacting 9-acridinecarboxaldehyde with a suitable diamine in the presence of a reducing agent. The reaction proceeds via a Schiff base intermediate, which is then reduced to form the final product. The choice of diamine can be varied to produce a wide range of bis-acridine derivatives with different biological activities.
Propiedades
Número CAS |
123219-88-5 |
|---|---|
Nombre del producto |
N,N'-Bis(1-nitro-9-acridinyl)-(4,4'-bipiperidine)-1,1'-diethanamine |
Fórmula molecular |
C40H42N8O4 |
Peso molecular |
698.8 g/mol |
Nombre IUPAC |
1-nitro-N-[2-[4-[1-[2-[(1-nitroacridin-9-yl)amino]ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]acridin-9-amine |
InChI |
InChI=1S/C40H42N8O4/c49-47(50)35-13-5-11-33-37(35)39(29-7-1-3-9-31(29)43-33)41-19-25-45-21-15-27(16-22-45)28-17-23-46(24-18-28)26-20-42-40-30-8-2-4-10-32(30)44-34-12-6-14-36(38(34)40)48(51)52/h1-14,27-28H,15-26H2,(H,41,43)(H,42,44) |
Clave InChI |
IKLMKVWHNHEAMG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2CCN(CC2)CCNC3=C4C(=NC5=CC=CC=C53)C=CC=C4[N+](=O)[O-])CCNC6=C7C(=NC8=CC=CC=C86)C=CC=C7[N+](=O)[O-] |
SMILES canónico |
C1CN(CCC1C2CCN(CC2)CCNC3=C4C(=NC5=CC=CC=C53)C=CC=C4[N+](=O)[O-])CCNC6=C7C(=NC8=CC=CC=C86)C=CC=C7[N+](=O)[O-] |
Otros números CAS |
123219-88-5 |
Sinónimos |
1-nitro-N-[2-[4-[1-[2-[(1-nitroacridin-9-yl)amino]ethyl]-4-piperidyl]- 1-piperidyl]ethyl]acridin-9-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
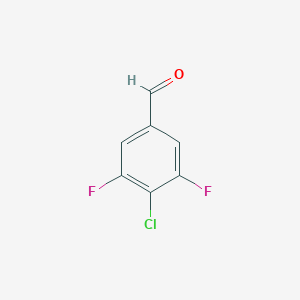
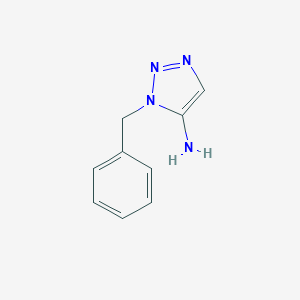
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
